molecular formula C21H22FN3O5 B10985665 N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B10985665
M. Wt: 415.4 g/mol
InChI Key: UXFAFUATWAKBTR-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluoro and methyl group, and a benzamide moiety with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Fluoro and Methyl Groups: Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide or dimethyl sulfate.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl bromide or ethyl iodide.

    Coupling with 3,4,5-Trimethoxybenzoic Acid: The final step involves coupling the quinazolinone derivative with 3,4,5-trimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology due to its quinazolinone core, which is known for anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide is not fully elucidated but is believed to involve:

    Molecular Targets: Likely targets include enzymes and receptors involved in cell proliferation and survival.

    Pathways: It may interfere with signaling pathways such as the EGFR (epidermal growth factor receptor) pathway, which is commonly implicated in cancer.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazolinone derivative used as an EGFR inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.

Uniqueness

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C21H22FN3O5

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H22FN3O5/c1-12-24-16-6-5-14(22)11-15(16)21(27)25(12)8-7-23-20(26)13-9-17(28-2)19(30-4)18(10-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,23,26)

InChI Key

UXFAFUATWAKBTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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